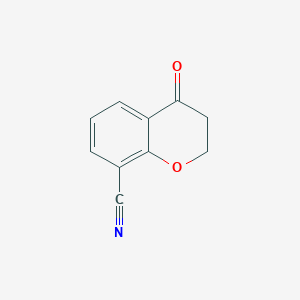

4-Oxochroman-8-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7NO2 |

|---|---|

Molecular Weight |

173.17 g/mol |

IUPAC Name |

4-oxo-2,3-dihydrochromene-8-carbonitrile |

InChI |

InChI=1S/C10H7NO2/c11-6-7-2-1-3-8-9(12)4-5-13-10(7)8/h1-3H,4-5H2 |

InChI Key |

NZAFZFYSWZUBIT-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(C=CC=C2C1=O)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Oxochroman 8 Carbonitrile and Analogs

Classical and Established Synthetic Routes

A foundational approach to the synthesis of chromanone derivatives involves the cyclization of phenolic precursors. In the context of 4-oxochroman-8-carbonitrile, this would typically start with a substituted phenol (B47542) bearing a cyano group ortho to the hydroxyl group. For instance, a one-pot, three-component reaction of a substituted benzaldehyde, resorcinol, and malononitrile (B47326) in the presence of a catalyst like sodium carbonate can yield 2-amino-4-aryl-7-hydroxy-4H-chromene-3-carbonitriles. mdpi.com This highlights the utility of phenolic precursors in constructing the chromene ring system, which can be a precursor to the desired 4-oxochroman structure. The reaction proceeds in an aqueous medium at room temperature, making it an environmentally benign method. mdpi.com

Another relevant example is the synthesis of 2-imino-2H-chromene-3-carbonitrile derivatives from the reaction of salicylic (B10762653) aldehyde and malononitrile. mdpi.com This reaction can proceed through various pathways depending on the conditions, leading to different chromene derivatives. mdpi.com These examples, while not directly yielding this compound, demonstrate the principle of using phenolic aldehydes as starting materials for the construction of the core chromene structure, which could be subsequently modified to the target compound.

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds. jk-sci.comchemistrysteps.com This reaction typically uses a mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to generate the Vilsmeier reagent, a chloroiminium salt. chemistrysteps.comwikipedia.org This electrophilic reagent can then react with activated aromatic rings, such as those in chromanone systems, to introduce a formyl group. jk-sci.comchemistrysteps.com

While direct Vilsmeier-Haack formylation at the 8-position of an existing 4-oxochroman ring could be a potential route, the regioselectivity would be influenced by the electronic properties of the benzene (B151609) ring of the chromanone. For electron-rich systems, this reaction provides an effective means of functionalization. wikipedia.org The resulting 8-formyl-4-oxochroman could then be converted to the 8-carbonitrile via standard methods, such as conversion to an oxime followed by dehydration. In a related context, 4-oxo-4H-chromene-3-carbaldehyde has been prepared from 2-hydroxyacetophenone (B1195853) under Vilsmeier-Haack conditions. researchgate.net This demonstrates the applicability of the Vilsmeier reaction in functionalizing precursors for chromone (B188151) synthesis.

Radical annulation reactions offer a modern and efficient pathway for the synthesis of cyclic compounds, including chromanones. A notable example is the cascade radical cyclization of 2-(allyloxy)arylaldehydes with oxalates to produce ester-containing chroman-4-ones. mdpi.com This metal-free method utilizes an oxidant like ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) to generate an alkoxycarbonyl radical from an oxalate. mdpi.com This radical then initiates a cascade of reactions, including addition to the aldehyde and cyclization, to form the chromanone ring. mdpi.com

To apply this to the synthesis of this compound, one would start with a 2-(allyloxy)-3-cyanobenzaldehyde. The radical annulation would proceed to form the chromanone ring, with the nitrile group already in place at the 8-position. The reaction conditions, such as the choice of oxidant and solvent, are critical for the success of this transformation. mdpi.com

Table 1: Radical Annulation for the Synthesis of Ester-Containing Chroman-4-ones mdpi.com

| Entry | Oxidant | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | (NH₄)₂S₂O₈ | DMSO | 80 | 71 |

| 2 | K₂S₂O₈ | DMSO | 80 | 65 |

This table illustrates the effect of different oxidants on the yield of a radical annulation reaction to form a chroman-4-one derivative.

Michael-type additions are fundamental carbon-carbon bond-forming reactions that can be effectively utilized in the synthesis of heterocyclic compounds. The synthesis of various chromene and chromanone derivatives often employs a tandem Michael addition-cyclization strategy. For instance, the reaction between benzylidenemalononitriles and cyclohexane-1,2-dione, catalyzed by a base, leads to the formation of 2-amino-8-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles. nih.gov This demonstrates a Michael addition followed by an intramolecular cyclization to construct the chromene ring.

Similarly, a four-component reaction driven by a Michael addition has been developed to synthesize 4-oxochroman-2-carboxamides. rsc.org Another efficient approach involves the K₂CO₃-catalyzed conjugate addition-cyclization of malononitrile with Knoevenagel adducts derived from various precursors, yielding functionalized 2-amino-4H-chromenes in high yields. nih.gov These methods highlight the versatility of the Michael addition in creating the necessary intermediates for the subsequent cyclization to form the chromanone core. For the synthesis of this compound, a suitable Michael acceptor derived from a 2-hydroxybenzonitrile (B42573) derivative could be envisioned to react with a nucleophile, followed by intramolecular cyclization.

Table 2: Base-Catalyzed Tandem Michael Addition-Cyclization nih.gov

| Entry | Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | DABCO | Toluene (B28343) | 24 | 73 |

| 2 | Et₃N | Toluene | 48 | 55 |

This table showcases the efficiency of different bases in catalyzing the synthesis of a chromene-3-carbonitrile derivative via a tandem Michael addition-cyclization.

Esterification and amidation reactions are crucial for the functionalization of the 4-oxochroman core or for the modification of precursors. These reactions typically involve the activation of a carboxylic acid group, which can then react with an alcohol or an amine. researchgate.net While not directly involved in the formation of the 8-carbonitrile group, these reactions can be used to introduce other functionalities to the molecule, which may be important for its intended application. For example, if a carboxylic acid group were present on the chromanone ring, it could be converted to an ester or an amide to modify the compound's properties. researchgate.net

The synthesis of amide derivatives can be achieved through various methods, including the use of coupling reagents to activate the carboxylic acid. researchgate.net These functionalization strategies are important for creating a library of this compound analogs with diverse properties.

Regioselectivity is a critical aspect of the synthesis of substituted aromatic compounds like this compound. The ability to control the position of substituents on the benzene ring is paramount. Regioselective synthesis of chromones can be achieved through methods like palladium-catalyzed cyclocarbonylative Sonogashira coupling reactions of 2-iodophenols with alkynes. wikipedia.org This method allows for the controlled formation of the chromone ring with specific substitution patterns.

For the synthesis of this compound, a regioselective approach would involve starting with a precursor that ensures the cyano group is introduced specifically at the desired position. This could involve directed ortho-metalation of a protected 2-hydroxybenzonitrile derivative, followed by the introduction of a suitable side chain for subsequent cyclization. The choice of directing groups and reaction conditions is crucial for achieving high regioselectivity.

Advanced and Sustainable Synthetic Strategies (Green Chemistry Principles)

Modern synthetic chemistry increasingly incorporates the principles of Green Chemistry to develop methodologies that are not only efficient but also environmentally responsible. In the context of synthesizing this compound and its analogs, this has led to the exploration of innovative strategies that minimize waste, reduce energy consumption, and avoid the use of toxic reagents and solvents.

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their efficiency and atom economy. researchgate.net These reactions involve the combination of three or more starting materials in a single pot to form a complex product, thereby avoiding the need for isolating intermediates and reducing solvent and energy usage. researchgate.netacademie-sciences.fr The synthesis of chromene-based structures, including analogs of this compound, is well-suited to MCR strategies.

A notable example is the one-pot, three-component reaction involving an aldehyde, malononitrile, and a suitable enolizable compound, which proceeds through a domino Knoevenagel-Michael-cyclization sequence to yield 4H-chromenes. sharif.edu This approach is highly versatile and can be adapted to produce a diverse library of chromene derivatives. For instance, the synthesis of 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives has been successfully achieved through a four-component reaction of hydrazine (B178648) hydrate, ethyl acetoacetate, 2-hydroxybenzaldehydes, and malononitrile in water at ambient temperature, completely avoiding the need for a catalyst. rsc.org

Another MCR approach involves the electrocatalytic synthesis of 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives from aldehydes, 4-hydroxycoumarin (B602359), and malononitrile. academie-sciences.fr This method offers mild reaction conditions and short reaction times. The Ugi four-component reaction (Ugi-4CR), a cornerstone of MCRs, utilizes an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to produce α-acetamido carboxamide derivatives, showcasing the power of MCRs in generating molecular diversity. nih.gov

Table 1: Examples of Multicomponent Reactions in the Synthesis of Chromene Analogs

| Reactants | Product Type | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Aldehyde, Malononitrile, Dimedone | 2-amino-4H-chromene-3-carbonitrile | Nano-kaoline/BF3/Fe3O4, Solvent-free, 70°C | High yield, recyclable catalyst, short reaction time | sharif.edu |

| Hydrazine hydrate, Ethyl acetoacetate, 2-Hydroxybenzaldehyde, Malononitrile | 2-amino-4-(pyrazol-4-yl)-4H-chromene-3-carbonitrile | Water, Ambient temperature | Catalyst-free, environmentally benign solvent (water) | rsc.org |

| Aryl aldehydes, 4-Hydroxycoumarin, Malononitrile | 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile | Electrocatalytic, Sodium bromide, Alcoholic solvent, Room temperature | Mild conditions, high yields, short reaction time | academie-sciences.fr |

Catalysis in this compound Synthesis

Catalysis is a fundamental pillar of green chemistry, offering pathways to increase reaction efficiency, selectivity, and sustainability. The synthesis of chromene derivatives has benefited significantly from various catalytic approaches.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful alternative to metal-based catalysis. princeton.edunih.gov This approach often provides benefits such as lower toxicity, reduced cost, and insensitivity to air and moisture. princeton.edu In the synthesis of chromene analogs, organocatalysts have been effectively used to promote key bond-forming steps.

The synthesis of 2-amino-8-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles has been achieved through a tandem Michael addition-cyclization reaction between cyclohexane-1,2-dione and various benzylidenemalononitriles. nih.gov This reaction can be catalyzed by simple organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO). Furthermore, the development of an enantioselective version of this reaction has been realized using a quinine-derived thiourea (B124793) catalyst, yielding products with moderate enantiomeric excess (up to 63% ee). nih.gov This demonstrates the potential of organocatalysis to control stereochemistry in the synthesis of complex chiral molecules. nih.govresearchgate.net

Moving towards more sustainable chemical processes often involves eliminating transition metals, which can be toxic and expensive. Metal-free catalysis aligns with this goal by utilizing alternative activation methods. nih.gov

A novel, metal-free approach for the synthesis of 3-(arylmethyl)chroman-4-ones, which are structurally related to the target compound, involves a visible-light-driven photoredox-neutral alkene acylarylation. frontiersin.org This method uses an organic photosensitizer (3DPAFIPN) and proceeds via a phosphoranyl radical-mediated acyl radical-initiated cyclization. This strategy avoids the use of metals and aldehydes, relying on readily available cyanoarenes and alkenoic acids under mild conditions. frontiersin.org Additionally, catalyst-free systems, such as the four-component synthesis of chromene derivatives in water, represent the ultimate form of metal-free synthesis, relying solely on the inherent reactivity of the substrates under green conditions. rsc.org The synthesis of tetrasubstituted furans has also been reported under metal-free conditions using organic bases like triethylamine (B128534) or DBU, highlighting a broader trend in heterocyclic synthesis. nih.gov

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, which can dramatically reduce reaction times, increase product yields, and enhance selectivity compared to conventional heating methods. nih.govrasayanjournal.co.in The efficient heat transfer through dielectric heating is a key advantage of this technique. nih.gov

The synthesis of various 4H-chromene derivatives has been significantly improved using microwave irradiation. For example, the reaction of 2-aryloxyquinoline-3-carbaldehydes, malononitrile, and cyclic diketones in the presence of a basic catalyst is accelerated under microwave conditions. researchgate.net Similarly, the synthesis of novel 2H-chromene derivatives bearing phenylthiazolidinones via multicomponent reactions showed good yields in significantly shorter reaction times (8-10 minutes) compared to conventional heating (4-7 hours). nih.gov The Pechmann condensation to form 4-methyl coumarins has also been successfully performed under microwave irradiation, often in solvent-free conditions, further enhancing the green credentials of the synthesis. rasayanjournal.co.in This rapid, efficient heating makes MAOS a valuable tool for high-throughput synthesis and library generation. researchgate.netorganic-chemistry.org

Sonochemistry, the application of ultrasound to chemical reactions, provides another non-classical energy source that can enhance reaction rates and yields. researchgate.net The phenomenon of acoustic cavitation generates localized hot spots with extreme temperatures and pressures, leading to a significant acceleration of chemical processes. semanticscholar.org

Ultrasound irradiation has been successfully applied to the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives. One green approach involves a one-pot reaction of aromatic aldehydes, malononitrile, and dimedone using an extract of orange as a catalyst under solvent-free conditions. researchgate.net This method resulted in excellent yields in a shorter reaction time compared to conventional refluxing. The synthesis of 5-carbonitrile-functionalized tetrahydropyrimidine (B8763341) derivatives, another class of heterocyclic compounds, also showed superior results under ultrasonic irradiation compared to traditional methods, with higher yields and significantly reduced reaction times. semanticscholar.org These examples underscore the potential of ultrasound as an energy-efficient and effective tool in the green synthesis of heterocyclic compounds. researchgate.net

Table 2: Comparison of Conventional vs. Advanced Synthesis Techniques for Chromene Analogs

| Technique | Typical Reaction Time | Key Advantages | Example Product | Reference |

|---|---|---|---|---|

| Conventional Heating (Reflux) | 4 - 7 hours | Standard, widely accessible equipment | 2H-Chromene derivatives | nih.gov |

| Microwave-Assisted Synthesis (MAOS) | 8 - 10 minutes | Rapid heating, reduced reaction time, improved yields | 2H-Chromene derivatives | nih.gov |

| Ultrasound-Mediated Synthesis | 30 minutes | Shorter reaction time, improved yields, often milder conditions | 2-amino-4H-chromene-3-carbonitrile | researchgate.net |

Solvent-Free Reaction Conditions

A prominent approach involves the one-pot, three-component condensation of aromatic aldehydes, malononitrile, and a suitable active methylene (B1212753) compound, such as 4-hydroxycoumarin or dimedone. sharif.edunih.gov These reactions are often facilitated by a catalyst under neat (solvent-free) heating conditions. For instance, the catalyst 1,4-diazabicyclo[2.2.2]octane (DABCO) has been effectively used for the synthesis of dihydropyrano[3,2-c]chromene derivatives. nih.gov The reaction proceeds efficiently at 100°C, yielding the desired products in short reaction times and with easy isolation. nih.gov

Another example is the use of a superparamagnetic nanocatalyst, nano-kaoline/BF3/Fe3O4, for the synthesis of tetrahydro-4H-chromene derivatives. sharif.edu This method offers high yields, short reaction times, and the significant advantage of an easily recyclable catalyst, further enhancing its green credentials. sharif.edu The operational simplicity and high atom economy of these solvent-free protocols make them attractive alternatives to traditional solvent-based syntheses. sharif.edunih.gov

Biocatalysis in Chromanone Synthesis

Biocatalysis, the use of natural enzymes to drive chemical reactions, represents a frontier in sustainable chemical synthesis. astrazeneca.com This methodology offers numerous advantages over traditional chemical catalysis, including the use of milder reaction conditions, reduced energy consumption, and the generation of less hazardous waste. astrazeneca.com Enzymes are biodegradable and often provide a more direct, single-step route to a target molecule that might otherwise require multiple conventional synthetic steps. astrazeneca.com

While specific applications of biocatalysis for the direct synthesis of this compound are still an emerging area of research, the principles are highly relevant for the production of complex pharmaceutical intermediates. For instance, enzymes like carboxylic acid reductases and acyltransferases are used for amide bond formation, one of the most common reactions in drug discovery, without the need for high temperatures or hazardous solvents. astrazeneca.com Advances in genomics and enzyme engineering are continuously expanding the range of enzymes available for performing non-natural chemical transformations. astrazeneca.com This progress suggests a promising future for the application of biocatalysis in the efficient and environmentally responsible synthesis of chromanone scaffolds and their derivatives. astrazeneca.com

Optimization of Reaction Conditions for Yield and Purity

Achieving high yield and purity is a central goal in chemical synthesis. This requires careful optimization of various reaction parameters, including the choice of catalyst, solvent, and temperature.

The catalyst is a critical component that can dramatically influence the speed, efficiency, and selectivity of a reaction. nih.gov In the synthesis of chromanone analogs, a wide array of catalysts have been explored. For the enantioselective synthesis of 2-amino-8-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles, several chiral Lewis base organocatalysts were screened. nih.gov Quinine-derived thiourea catalysts were found to provide the highest enantiomeric excess (ee), demonstrating the importance of catalyst structure in stereoselective transformations. nih.gov In other systems, simple bases like DABCO or acids such as pyridine-2-carboxylic acid have proven to be highly efficient for multicomponent reactions leading to chromene derivatives. nih.govnih.gov The selection of the optimal catalyst is therefore a crucial first step in developing a synthetic route.

| Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Quinine-derived thiourea 4a | 85 | 35 |

| Quinine-derived thiourea 4b | 80 | 36 |

| Quinine-derived thiourea 4c | 82 | 35 |

| Cinchonidine-derived thiourea 4d | 75 | -25 |

The reaction solvent can significantly impact reaction rates, yields, and in the case of stereoselective synthesis, enantioselectivity. A solvent screening study for the synthesis of a chiral chromene analog revealed that toluene was a good solvent for the reaction. nih.gov While other solvents like dichloromethane (B109758) (CH2Cl2) and tetrahydrofuran (B95107) (THF) also performed well, ethanol (B145695) was found to slightly increase the enantiomeric excess to 40%, though the yield was lower. nih.gov In contrast, solvents like ethyl acetate (B1210297) and acetone (B3395972) resulted in poorer outcomes. nih.gov For certain green chemistry applications, a mixture of water and ethanol has been utilized, providing an environmentally benign medium that also facilitates high product yields. nih.gov The optimal solvent choice is therefore highly dependent on the specific reaction mechanism and desired outcome.

| Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Toluene | 85 | 35 |

| CH2Cl2 | 80 | 20 |

| THF | 78 | 15 |

| Ethyl Acetate | 60 | 10 |

| Ethanol | 75 | 40 |

Temperature is a fundamental parameter that controls reaction kinetics and can also influence selectivity. In the organocatalyzed synthesis of a chiral chromene, lowering the reaction temperature from room temperature to 0°C in toluene led to a significant improvement in enantioselectivity, increasing the ee from 35% to 63%. nih.gov However, a further decrease to -15°C proved to be detrimental, reducing both the reaction rate and the enantioselectivity. nih.gov This demonstrates that there is often an optimal temperature range that balances reaction speed and selectivity. In solvent-free syntheses, temperature optimization is also key; for the DABCO-catalyzed synthesis of pyrano[3,2-c]chromenes, 100°C was identified as the ideal temperature to achieve the best results. nih.gov

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of specific stereoisomers (enantiomers or diastereomers) of chiral molecules is of paramount importance, particularly in medicinal chemistry, where biological activity is often dependent on the three-dimensional structure of the compound. Chiral chroman and chromanone frameworks are found in numerous bioactive natural products and pharmaceuticals. chemrxiv.org

Several strategies have been developed for the stereoselective synthesis of these derivatives. Organocatalysis, for example, employs small chiral organic molecules to induce asymmetry. An enantioselective approach to lactone-fused chromanone derivatives has been achieved using 1-(2-hydroxyaryl)-1,3-diketones and α,β-unsaturated aldehydes in the presence of a chiral amine catalyst. researchgate.net Similarly, a quinine-derived thiourea catalyst has been used in a tandem Michael addition-cyclization reaction to produce chiral tetrahydro-4H-chromene-3-carbonitriles with moderate to good enantioselectivity. nih.gov

Transition metal catalysis offers another powerful tool for stereoselective synthesis. A highly enantioselective and stereoselective synthesis of chiral chromans containing quaternary allylic siloxanes has been developed using a Nickel-catalyzed reductive cyclization. chemrxiv.orgchemrxiv.org This method utilizes a P-chiral monophosphine ligand to achieve excellent yields and high enantioselectivities. chemrxiv.orgchemrxiv.org The development of such methods is crucial for accessing structurally complex and biologically active chiral molecules, including derivatives related to this compound and the natural product Chromanone A. nih.gov

Asymmetric Catalysis

Asymmetric catalysis offers an efficient route to enantiomerically enriched chromanones by directly forming the desired stereoisomer. wikipedia.org Various catalytic systems have been developed for the synthesis of the chromanone core, which could be adapted for this compound.

One prominent method is the asymmetric conjugate addition to a chromone precursor. This approach involves the addition of a nucleophile to the activated double bond of a chromone, catalyzed by a chiral metal complex or an organocatalyst, to create a stereocenter. For instance, palladium complexes with chiral ligands like Pyridine-Dihydroisoquinoline (PyDHIQ) have been successfully used for the enantioselective conjugate addition of arylboronic acids to 2-substituted chromones, affording chiral chromanones in high yields (up to 98%) and excellent enantioselectivities (up to 99% ee). nih.gov While this example focuses on arylation at the 2-position, the principle can be extended to other nucleophiles and substitution patterns.

Another key strategy is the catalytic asymmetric conjugate addition of cyanide to chromones, which is highly relevant for the synthesis of the target molecule's analogs. researchgate.net This method directly installs a cyano group, a critical step for forming nitrile-substituted chromanones. The use of chiral catalyst systems, such as those based on titanium or vanadium salen complexes, can facilitate the enantioselective addition of a cyanide source (e.g., ethyl cyanoformate) to the chromone scaffold. organic-chemistry.org

Organocatalysis also provides powerful tools for constructing chiral chromanones. Bifunctional catalysts, such as those derived from cinchona alkaloids, can activate both the nucleophile and the electrophile to facilitate tandem reactions. For example, an enantioselective approach to complex chromanone derivatives has been developed using a chiral amine catalyst for a stepwise Michael addition/cycloketalization/hemiacetalization sequence, achieving high enantioselectivities (90% to >99% ee). researchgate.net Similarly, phosphine-catalyzed enantioselective [3+2]-cycloaddition reactions of 3-cyanochromones have been used to generate complex cyclopentene-fused chromanones with high stereoselectivity. hkust.edu.hk

Asymmetric hydrogenation of the C2-C3 double bond in a chromone precursor is another viable method. Chiral rhodium complexes have been employed for the asymmetric reduction of 2-carboxy-4-chromone, yielding the corresponding chromanone with 81% ee. nih.gov This demonstrates the potential for creating chiral chromanones through stereoselective reduction.

The table below summarizes various asymmetric catalytic approaches applicable to the synthesis of chiral chromanone analogs.

| Catalytic Method | Catalyst Type | Substrate | Product Type | Achieved Enantioselectivity (ee) |

| Asymmetric Conjugate Addition | Palladium/PyDHIQ Ligand | 2-Substituted Chromone | 2-Aryl-Chromanone | Up to 99% |

| Asymmetric Cyanation | Chiral Salen-Metal Complex | Chromone | Cyano-substituted Chromanone | Data not specific to chromones, but high for other substrates |

| Organocatalytic Tandem Reaction | Chiral Amine | 1-(2-hydroxyaryl)-1,3-diketone | Fused Tricyclic Chromanone | 90% to >99% |

| Asymmetric Hydrogenation | Chiral Rhodium Complex | 2-Carboxy-4-chromone | 2-Carboxy-chromanone | 81% |

| Phosphine-Catalyzed [3+2] Cycloaddition | Bifunctional Phosphine | 3-Cyanochromone | Cyclopentene-fused Chromanone | High |

Resolution Techniques

When an asymmetric synthesis is not feasible or desired, the resolution of a racemic mixture provides an alternative path to obtaining enantiomerically pure this compound. wikipedia.org This involves separating the two enantiomers, often by converting them into diastereomers that have different physical properties. wikipedia.orgrsc.org

The most common method is crystallization of diastereomeric salts . wikipedia.org This technique is applicable if the racemic chromanone possesses an acidic or basic functional group, or if one can be temporarily introduced. The racemate is treated with a chiral resolving agent—an enantiomerically pure acid or base—to form a pair of diastereomeric salts. wikipedia.org Due to their different three-dimensional structures, these diastereomeric salts often exhibit different solubilities, allowing one to be selectively crystallized from a suitable solvent. wikipedia.org After separation, the salt is treated to remove the resolving agent, yielding the pure enantiomer. wikipedia.org The choice of resolving agent and solvent is critical and often determined through screening. rsc.org

Commonly used chiral resolving agents are listed in the table below.

| Resolving Agent Class | Specific Examples | Target Functional Group in Racemate |

| Chiral Acids | Tartaric acid, Camphorsulfonic acid, Mandelic acid | Basic groups (e.g., amines) |

| Chiral Bases | Brucine, 1-Phenylethylamine, Cinchona alkaloids | Acidic groups (e.g., carboxylic acids) |

Chiral column chromatography is another powerful resolution technique. In this method, the racemic mixture is passed through a chromatography column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. nih.gov This method can be highly effective but is often more expensive and less suitable for very large-scale separations compared to crystallization. rsc.org

A less common but notable method is spontaneous resolution , where the enantiomers of a racemic compound crystallize separately to form a conglomerate—a physical mixture of enantiopure crystals. wikipedia.org This occurs in only 5-10% of all racemates. If this compound were to form a conglomerate, its enantiomers could be separated by preferential crystallization. wikipedia.org

Scale-Up Considerations and Industrial Applicability of Synthetic Methods

The transition from a laboratory-scale synthesis to industrial production requires careful consideration of factors such as cost, efficiency, safety, and environmental impact. Both asymmetric synthesis and chiral resolution routes for this compound and its analogs present distinct challenges and advantages for scale-up.

For asymmetric catalysis , the cost and availability of the chiral catalyst (often containing precious metals like palladium or rhodium) are major considerations. nih.govnih.gov Catalyst loading must be minimized while maintaining high yield and enantioselectivity. Catalyst recovery and recycling are crucial for making the process economically viable on an industrial scale. Furthermore, reaction conditions such as temperature, pressure, and the use of sensitive reagents must be manageable in large reactors. Green chemistry principles, such as using environmentally benign solvents and minimizing waste (low E-factor), are increasingly important. nih.gov Methodologies that employ one-pot, multicomponent reactions are particularly attractive as they reduce the number of unit operations, saving time, energy, and materials. nih.gov The scalability of such green methods has been validated through gram-scale synthesis, demonstrating their potential for industrial application. nih.gov

For chiral resolution , the industrial applicability often hinges on the efficiency of the separation process. Diastereomeric salt crystallization is a well-established and scalable technique in the pharmaceutical industry. rsc.org Key factors for industrial scale-up include the availability and cost of the resolving agent, the yield of the desired enantiomer (theoretically capped at 50% without a racemization step), and the ease of solvent handling and recovery. wikipedia.org To overcome the 50% yield limitation, processes that incorporate the racemization and recycling of the unwanted enantiomer are highly desirable. wikipedia.org The success of a resolution process depends heavily on finding a suitable resolving agent and crystallization conditions that provide robust and repeatable results, which requires thorough screening and process optimization. rsc.org While preparative chiral chromatography can be effective, its high cost is often a barrier to large-scale production unless the product has a very high value. rsc.org

A practical industrial synthesis for chromanones often involves robust, high-yielding steps. For example, a two-step synthesis starting from phenols via a Michael addition to acrylonitrile, followed by acid-catalyzed cyclization, is described as an efficient and practical route to the chromanone core, suggesting its suitability for larger-scale production. researchgate.net Integrating an asymmetric step or a resolution process into such a practical synthetic sequence would be a key consideration for the industrial manufacturing of enantiopure this compound.

Chemical Reactivity and Transformations of 4 Oxochroman 8 Carbonitrile

Reactions of the Carbonitrile Group

The electron-withdrawing nature of the nitrile group makes it susceptible to a range of nucleophilic attacks and hydrolysis reactions.

Nitrile Hydrolysis and Derivatives

The carbonitrile group of 4-Oxochroman-8-carbonitrile can be hydrolyzed under acidic or basic conditions to yield either the corresponding carboxylic acid or carboxamide. This transformation is a common strategy for introducing a carboxylic acid or amide functionality onto the chromanone scaffold.

Hydrolysis to 4-Oxochroman-8-carboxylic Acid:

Acid-catalyzed hydrolysis, typically employing strong acids such as sulfuric acid or hydrochloric acid in an aqueous medium, leads to the formation of 4-Oxochroman-8-carboxylic acid. The reaction proceeds through the initial formation of a protonated nitrile, which is then attacked by water. Subsequent tautomerization and further hydrolysis of the resulting amide intermediate yield the carboxylic acid.

Conversion to 4-Oxochroman-8-carboxamide:

Partial hydrolysis of the nitrile group under controlled conditions can afford the 4-Oxochroman-8-carboxamide. This can often be achieved using milder acidic or basic conditions, or by employing specific catalytic systems that favor the formation of the amide over the carboxylic acid.

| Product | Reagents and Conditions |

| 4-Oxochroman-8-carboxylic acid | H₂SO₄, H₂O, heat |

| 4-Oxochroman-8-carboxamide | Mild H⁺ or OH⁻, controlled temperature |

Nucleophilic Additions to the Nitrile

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Reaction with Organometallic Reagents:

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are powerful nucleophiles that can add to the nitrile group. The initial addition results in the formation of an imine anion intermediate. Subsequent hydrolysis of this intermediate yields a ketone. This reaction provides a valuable method for the synthesis of 8-acylchroman-4-one derivatives.

| Reagent Type | General Formula | Intermediate | Final Product |

| Grignard Reagent | R-MgX | Imine anion | 8-Acylchroman-4-one |

| Organolithium Reagent | R-Li | Imine anion | 8-Acylchroman-4-one |

Reactions of the Chromanone Core

The chromanone core possesses a reactive ketone at the C-4 position, which is a prime site for a variety of transformations.

Transformations at the Ketone Moiety (C-4)

The carbonyl group at C-4 undergoes typical ketone reactions, including reduction to an alcohol and condensation with various carbon nucleophiles.

The ketone can be readily reduced to the corresponding secondary alcohol, 8-cyanochroman-4-ol. The choice of reducing agent can influence the stereoselectivity of the reaction.

Reduction with Sodium Borohydride (NaBH₄):

Sodium borohydride is a mild and selective reducing agent that is commonly used to reduce ketones to alcohols. masterorganicchemistry.comcommonorganicchemistry.com The reaction is typically carried out in a protic solvent such as methanol or ethanol (B145695). commonorganicchemistry.com NaBH₄ delivers a hydride ion to the electrophilic carbonyl carbon, forming an alkoxide intermediate which is then protonated by the solvent to yield the alcohol. masterorganicchemistry.com

Reduction with Lithium Aluminum Hydride (LiAlH₄):

Lithium aluminum hydride is a much more powerful reducing agent than sodium borohydride and will also readily reduce the ketone to the corresponding alcohol. adichemistry.comlumenlearning.commasterorganicchemistry.comchemistrysteps.com Due to its high reactivity, LiAlH₄ reactions are typically carried out in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.comchemistrysteps.com It is important to note that LiAlH₄ is also capable of reducing the nitrile group to a primary amine. Therefore, selective reduction of the ketone in the presence of the nitrile with LiAlH₄ can be challenging and may require careful control of reaction conditions or protection of the nitrile group. masterorganicchemistry.com

| Reagent | Solvent | Product |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 8-Cyanochroman-4-ol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | 8-Cyanochroman-4-ol and/or reduction of the nitrile |

The ketone at C-4 can undergo condensation reactions with various carbon nucleophiles to form new carbon-carbon double bonds, providing a route to a wide array of functionalized chromane derivatives.

Wittig Reaction:

The Wittig reaction involves the reaction of the ketone with a phosphorus ylide (Wittig reagent) to form an alkene. commonorganicchemistry.comlibretexts.orgorganic-chemistry.orgwikipedia.orgmasterorganicchemistry.com This reaction is a versatile method for introducing a substituted methylene (B1212753) group at the C-4 position. The stereochemical outcome of the Wittig reaction can often be controlled by the choice of ylide and reaction conditions. organic-chemistry.orgwikipedia.org

Horner-Wadsworth-Emmons (HWE) Reaction:

A popular modification of the Wittig reaction, the Horner-Wadsworth-Emmons reaction, utilizes a phosphonate carbanion to react with the ketone. nrochemistry.comwikipedia.orgalfa-chemistry.comorganic-chemistry.orgyoutube.com The HWE reaction often provides excellent stereoselectivity, typically favoring the formation of the (E)-alkene, and the water-soluble phosphate byproduct is easily removed, simplifying purification. wikipedia.orgalfa-chemistry.comorganic-chemistry.org

Aldol (B89426) Condensation:

Under basic or acidic conditions, the ketone can function as an electrophile in an aldol condensation reaction. wikipedia.orgkhanacademy.orgsrmist.edu.inorganic-chemistry.orglibretexts.org It can react with an enol or enolate of another carbonyl compound to form a β-hydroxy ketone, which may subsequently dehydrate to form an α,β-unsaturated ketone. wikipedia.orgkhanacademy.orgsrmist.edu.inlibretexts.org Intramolecular aldol condensations are also possible if a suitable enolizable proton is present elsewhere in the molecule.

| Reaction Name | Reagent | Product Type |

| Wittig Reaction | Phosphorus Ylide (R-PPh₃) | 4-Alkylidene-chroman-8-carbonitrile |

| Horner-Wadsworth-Emmons Reaction | Phosphonate Carbanion | 4-Alkylidene-chroman-8-carbonitrile |

| Aldol Condensation | Enol or Enolate | 4-(β-Hydroxyketone)-chroman-8-carbonitrile or 4-(α,β-Unsaturated ketone)-chroman-8-carbonitrile |

Aromatic Ring Modifications

The regioselectivity of electrophilic aromatic substitution on the benzene (B151609) ring of this compound is governed by the cumulative electronic effects of the substituents. The key directing groups are the ether oxygen of the pyrone ring, the carbonyl group at C4, and the nitrile group at C8.

Activating Group: The ether oxygen atom is an ortho-, para-director due to its ability to donate electron density to the aromatic ring via the +M (mesomeric) effect. This activation is strongest at positions C5 and C7.

Deactivating Groups: Both the C4-carbonyl and the C8-nitrile groups are meta-directors and deactivate the ring towards electrophilic attack through their -I (inductive) and -M (mesomeric) effects, which withdraw electron density.

Considering these influences, the C5 and C7 positions are the most activated sites. However, the C7 position is ortho to the strongly deactivating and sterically hindering cyano group, making it a less favorable site for substitution compared to C5. The C6 position is meta to the activating oxygen and ortho to the deactivating carbonyl group, rendering it significantly less reactive. Therefore, electrophilic substitution is predicted to occur predominantly at the C5 position.

| Position | Influence of Substituents | Predicted Reactivity |

|---|---|---|

| C5 | Para to activating ether oxygen; Meta to deactivating carbonyl and nitrile groups | Most Favored |

| C6 | Meta to activating ether oxygen; Ortho to deactivating carbonyl group | Least Favored |

| C7 | Ortho to activating ether oxygen; Ortho to deactivating nitrile group | Less Favored |

Directed functionalization offers precise control over the introduction of new substituents onto the aromatic ring, often overriding the inherent electronic preferences. For chromanone systems, transition-metal-catalyzed C-H activation is a powerful strategy. The ketone group at the C4 position can act as a directing group, facilitating the functionalization of the C5 position. nih.gov This chelation-assisted approach typically involves the formation of a metallacycle intermediate, which then reacts with a coupling partner. rsc.org

Various transformations can be achieved at the C5 position through this method, including:

Arylation: Coupling with arylboronic acids or other organometallic reagents. nih.gov

Alkenylation and Alkynylation: Introduction of unsaturated carbon chains. nih.gov

Amidation: Formation of a C-N bond. nih.gov

While the nitrile group at C8 could potentially direct functionalization to the C7 position, its effectiveness in chromanone systems is less documented compared to the robust directing capacity of the C4-carbonyl group for C5 functionalization.

Pyrone Ring Transformations

The pyrone ring of this compound is susceptible to nucleophilic attack, which can lead to ring-opening reactions. This reactivity provides a pathway to various acyclic compounds or can be the first step in a sequence leading to different heterocyclic systems.

Reaction with Hydrazines: Treatment of chromone-3-carbonitriles with hydrazine (B178648) derivatives can lead to the formation of pyrazole derivatives. researchgate.net The reaction likely proceeds through an initial attack at the C2 position, followed by the opening of the pyrone ring and subsequent recyclization. researchgate.netresearchgate.net

Reaction with other Nitrogen Nucleophiles: Strong nucleophiles like 3-amino-1,2,4-triazole and 2-aminobenzimidazole can also induce ring opening followed by recyclization, leading to the formation of fused heterocyclic systems such as triazolo[1,5-a]pyrimidines and pyrimido[1,2-a]benzimidazoles, respectively. researchgate.net

Chromanone scaffolds can undergo various rearrangement reactions, often under acidic conditions, to yield isomeric structures. One notable example is the Schmidt rearrangement. When chromanones are treated with hydrazoic acid (HN₃) under acidic conditions, a ring expansion occurs, leading to the formation of benzoxazepinone isomers. cdnsciencepub.comcdnsciencepub.com For chromanones with substituents at the 8-position, electronic effects typically prevail, resulting in the exclusive formation of 1,4-benzoxazepinones. cdnsciencepub.comcdnsciencepub.com This suggests that this compound would likely yield a 1,4-benzoxazepinone derivative through alkyl bond migration.

Other rearrangements, such as the photo-Fries rearrangement, have been used in one-pot procedures to construct chromanone-fused steroids, demonstrating the utility of rearrangement reactions in building complex molecular architectures from chromanone precursors. nih.gov

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound structure is crucial for exploring its structure-activity relationships (SAR) in medicinal chemistry. acs.org Derivatization can be targeted at three main regions: the aromatic ring, the pyrone ring, and the nitrile functional group. nih.gov

| Modification Site | Strategy | Potential Derivatives | SAR Rationale |

|---|---|---|---|

| Aromatic Ring (C5, C6, C7) | Directed C-H functionalization or electrophilic substitution (e.g., halogenation, nitration) | Alkyl, aryl, halo, or nitro-substituted chromanones | To investigate the impact of steric bulk, lipophilicity, and electronic properties of substituents on biological activity. acs.org |

| Pyrone Ring (C2, C3) | Aldol-type condensations, Michael additions, or C-H functionalization | C2-alkyl/aryl derivatives, C3-substituted analogs | To probe the importance of substituents on the heterocyclic ring for target binding and selectivity. nih.gov |

| Carbonyl Group (C4) | Reduction, conversion to oximes or hydrazones | Chromanols, chromenes, oximes, hydrazones | To determine the necessity of the C4-carbonyl group as a hydrogen bond acceptor or for maintaining the scaffold's conformation. acs.org |

| Nitrile Group (C8) | Hydrolysis to carboxylic acid or amide, reduction to amine | 8-Carboxy, 8-carboxamido, or 8-aminomethyl derivatives | To evaluate the role of the nitrile group as a hydrogen bond acceptor or its replacement with other polar functional groups. |

Based on a comprehensive search of scientific literature, there is currently no available research specifically detailing the role of This compound as a synthetic intermediate for the creation of complex molecules.

The existing body of chemical research extensively covers related compounds, such as various chromene, chromone (B188151), and other chromanone derivatives. However, literature focusing explicitly on the chemical reactivity and subsequent transformations of the this compound scaffold into more complex structures is not present in the reviewed scientific databases and publications.

Therefore, the section on its role as a synthetic intermediate, including detailed research findings and data tables, cannot be generated with scientific accuracy at this time due to the absence of published data on this specific topic.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 4-Oxochroman-8-carbonitrile, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the chromanone ring system.

The protons on the aromatic ring (positions 5, 6, and 7) would appear in the downfield region, typically between δ 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring currents and the electron-withdrawing nature of the carbonyl and nitrile groups. The protons at positions 2 and 3 of the heterocyclic ring would be observed further upfield. The protons at C-2, being adjacent to the oxygen atom, would likely resonate around δ 4.5-5.0 ppm as a triplet. The protons at C-3, adjacent to the carbonyl group, would be expected around δ 2.8-3.2 ppm, also as a triplet, due to coupling with the C-2 protons.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 4.6 | t | 6.5 |

| H-3 | 2.9 | t | 6.5 |

| H-5 | 7.8 | dd | 7.8, 1.5 |

| H-6 | 7.4 | t | 7.8 |

| H-7 | 7.6 | dd | 7.8, 1.5 |

Note: These are predicted values and may vary from experimental data.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon (C-4) would be the most downfield signal, typically appearing in the range of δ 190-200 ppm. The carbons of the aromatic ring would resonate between δ 120 and 160 ppm. The carbon bearing the nitrile group (C-8) and the nitrile carbon itself (CN) would also have characteristic chemical shifts. The aliphatic carbons of the heterocyclic ring (C-2 and C-3) would appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 68 |

| C-3 | 37 |

| C-4 | 192 |

| C-4a | 122 |

| C-5 | 128 |

| C-6 | 125 |

| C-7 | 136 |

| C-8 | 115 |

| C-8a | 158 |

| CN | 118 |

Note: These are predicted values and may vary from experimental data.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton and carbon signals and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, confirming the connectivity between the H-2 and H-3 protons in the heterocyclic ring and the coupling network within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds, providing critical information for piecing together the molecular structure, such as the connection of the heterocyclic ring to the aromatic system.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion. This high accuracy allows for the determination of the elemental formula of this compound, as it can distinguish between compounds with the same nominal mass but different elemental compositions. The expected exact mass for the molecular ion of this compound (C₁₀H₇NO₂) would be calculated and compared to the experimentally determined value to confirm its elemental composition.

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is often characteristic of the compound's structure. For this compound, characteristic fragmentation pathways would be expected. For instance, cleavage of the heterocyclic ring is a likely fragmentation route. The loss of small, stable neutral molecules such as CO (carbon monoxide) from the carbonyl group or HCN (hydrogen cyanide) from the nitrile group are also plausible fragmentation steps. Analysis of the masses of the resulting fragment ions can provide valuable clues to the connectivity of the molecule. A common fragmentation for ketones is the cleavage of the C-C bonds adjacent to the carbonyl group. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its key structural features.

The most distinct peaks would include:

C≡N Stretch: A sharp and intense absorption band in the range of 2220-2260 cm⁻¹, which is highly characteristic of the nitrile group.

C=O Stretch: A strong, sharp peak around 1680 cm⁻¹, indicative of the conjugated ketone (aryl ketone) carbonyl group.

Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region, confirming the presence of the aromatic ring.

C-O-C Stretch: An absorption band typically found between 1200-1300 cm⁻¹ corresponding to the ether linkage within the chroman ring system.

Aromatic and Aliphatic C-H Stretches: Bands above 3000 cm⁻¹ for aromatic C-H bonds and just below 3000 cm⁻¹ for aliphatic C-H bonds in the heterocyclic ring.

These vibrational frequencies serve as a unique fingerprint, allowing for the unambiguous identification of the compound's functional groups. wiley.com

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond | Expected Frequency (cm⁻¹) | Intensity |

| Nitrile | C≡N | 2220 - 2260 | Medium to Strong, Sharp |

| Ketone | C=O | ~1680 | Strong, Sharp |

| Aromatic Ring | C=C | 1450 - 1600 | Medium to Weak |

| Ether | C-O-C | 1200 - 1300 | Medium |

| Aromatic C-H | C-H | 3000 - 3100 | Medium |

| Aliphatic C-H | C-H | 2850 - 2960 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of ultraviolet or visible light, which causes electrons to be promoted from lower to higher energy orbitals. researchgate.net The spectrum of this compound is dictated by its chromophores: the benzene (B151609) ring conjugated with the carbonyl group, and the nitrile group.

Two primary types of electronic transitions are expected:

π → π* Transitions: These high-energy transitions involve electrons in the conjugated π-system of the aromatic ring and carbonyl group. They typically result in strong absorption bands at shorter wavelengths, likely below 300 nm.

n → π* Transitions: This transition involves the promotion of a non-bonding electron (from the oxygen atom of the carbonyl group) to an anti-bonding π* orbital. These transitions are lower in energy and result in a weaker absorption band at a longer wavelength, typically above 300 nm. masterorganicchemistry.com

The position and intensity of these absorption maxima (λmax) are sensitive to the solvent and the specific electronic environment of the chromophores.

Table 3: Expected UV-Vis Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Range (nm) | Relative Intensity |

| π → π | Aromatic ring conjugated with C=O | < 300 | High |

| n → π | Carbonyl group (C=O) | > 300 | Low |

X-Ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This technique involves directing a beam of X-rays onto a single crystal of this compound and analyzing the resulting diffraction pattern. nih.gov

A successful crystallographic analysis would provide a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles.

Molecular Conformation: The exact shape and conformation of the chroman ring system (e.g., boat, chair, or twist-boat conformation).

Crystal Packing: How individual molecules are arranged in the crystal lattice, including any intermolecular interactions like hydrogen bonding or π-stacking.

This method provides an unambiguous and highly accurate molecular structure, which is invaluable for understanding the compound's physical and chemical properties. nih.gov The structural data obtained for related chromene derivatives show that the pyran ring often adopts a boat or sofa conformation. researchgate.net

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, and oxygen) in a pure sample. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula (C₁₀H₇NO₂). A close match between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

Table 4: Elemental Analysis Data for this compound (C₁₀H₇NO₂)

| Element | Theoretical % |

| Carbon (C) | 69.36% |

| Hydrogen (H) | 4.07% |

| Nitrogen (N) | 8.09% |

| Oxygen (O) | 18.48% |

Chromatographic Purity Assessment (e.g., TLC, HPLC)

Chromatographic methods are essential for verifying the purity of a synthesized compound.

Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique used to monitor the progress of a reaction and assess the purity of the final product. A pure sample of this compound should appear as a single spot on the TLC plate when visualized under UV light or with an appropriate staining agent. The presence of multiple spots would indicate impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive quantitative technique for purity assessment. A sample of this compound would be dissolved in a suitable solvent and injected into the HPLC system. A pure compound is expected to yield a single, sharp peak in the resulting chromatogram. The area under this peak can be integrated to calculate the purity, which is often expected to be greater than 95-99% for analytical standards. The retention time of the peak is a characteristic property of the compound under specific chromatographic conditions (e.g., column type, mobile phase, flow rate).

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic electronic properties of a molecule, which dictate its structure, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For compounds structurally related to 4-Oxochroman-8-carbonitrile, such as benzo[f]chromene and 4H-benzo[h]chromene derivatives, DFT calculations are routinely performed to determine their optimized molecular geometry. mdpi.comekb.egresearchgate.net A strong correlation is often found between the bond lengths and angles calculated via DFT and those determined experimentally through X-ray crystallography, confirming the accuracy of the theoretical model. mdpi.com

A key aspect of DFT analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap (ΔE) are crucial for understanding a molecule's electronic properties and reactivity. ekb.egresearchgate.net A smaller energy gap generally implies higher chemical reactivity. For instance, in studies of various 4H-benzo[h]chromene derivatives, the calculated HOMO-LUMO energies are used to derive global reactivity descriptors. ekb.eg

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated using DFT results. These maps visualize the electron density distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In a study of a benzo[f]chromene-carbonitrile derivative, the MEP map showed that the most negative potential was localized on the amino group, identifying it as a key site for interacting with biological receptors. mdpi.com

Table 1: Representative Frontier Molecular Orbital Energies for a Related Benzo[f]chromene Derivative

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.89 |

| LUMO | -1.65 |

| Energy Gap (ΔE) | 4.24 |

Data derived from a study on a related 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile. researchgate.net

Ab initio molecular orbital calculations, such as the Hartree-Fock (HF) method, provide a foundational approach to solving the electronic structure of molecules from first principles, without reliance on empirical parameters. These methods are often used in conjunction with DFT to offer a comprehensive understanding of a molecule's properties. For example, a theoretical study on 2-amino-4H-chromene-3-carbonitrile utilized both ab initio HF and DFT (B3LYP) methods with a 6-311++G(d,p) basis set to perform detailed analyses. researchgate.net Such calculations are instrumental in interpreting vibrational spectra (FT-IR), electronic transitions observed in UV-Vis spectra, and NMR chemical shifts. researchgate.net

The prediction of chemical reactivity and the identification of sites susceptible to electrophilic or nucleophilic attack are primary applications of quantum chemical calculations. The energies of the HOMO and LUMO are direct indicators of a molecule's ability to donate or accept electrons, respectively. A high HOMO energy suggests a propensity to donate electrons to an electrophile, while a low LUMO energy indicates an ability to accept electrons from a nucleophile. ekb.eg

The MEP map provides a more visual and intuitive tool for predicting reactivity. The electron-rich regions (typically colored red or yellow) indicate the most probable sites for electrophilic attack, whereas electron-poor regions (colored blue) are favorable for nucleophilic attack. For 2-amino-4H-chromene-3-carbonitrile, MEP analysis predicted that the enaminonitrile part of the molecule is the most reactive site for both types of interactions. researchgate.net Similarly, for a β-enaminonitrile incorporating a benzo[f]chromene moiety, the MEP analysis identified the amino group as the most negative site, which was later shown to be crucial for its binding interaction in molecular docking studies. mdpi.com

Molecular Modeling and Simulation Studies

Molecular modeling and simulations are essential for studying how a molecule like this compound might interact with biological systems, such as proteins or enzymes, and for understanding its dynamic behavior over time.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This method is widely used to understand the molecular basis of a compound's biological activity and to screen for potential drug candidates. In studies involving chromene and coumarin (B35378) derivatives, docking is used to investigate their binding affinity and interaction modes with specific protein targets. mdpi.comnih.gov

For example, a β-enaminonitrile derivative of benzo[f]chromene was docked into the active site of the Epidermal Growth Factor Receptor (EGFR). The study revealed a stable binding mode, with the amino group forming key hydrogen bonds with amino acid residues in the receptor's active pocket. mdpi.com Another study on newly synthesized coumarin compounds performed docking with cyclin-dependent kinase 2 (CDK2, PDB: 1KE9) to rationalize their observed anticancer activity. nih.gov The docking results typically provide a binding energy score, which estimates the strength of the ligand-receptor interaction.

Table 2: Example of Molecular Docking Results for a Related Compound

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Benzo[f]chromene Derivative | EGFR | -7.25 | Met793, Lys745, Asp855 |

Data is illustrative and based on findings for a related β-enaminonitrile compound. mdpi.com

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are used to assess the stability of the docked complex and to analyze the persistence of key interactions, such as hydrogen bonds, throughout the simulation period. mdpi.com

In a study of novel 8-substituted coumarin derivatives designed as inhibitors for human carbonic anhydrase (hCA) isoforms, MD simulations were performed on the ligand-protein complexes generated by docking. mdpi.com These simulations provided insights into the dynamic behavior of the ligand within the catalytic site and helped to analyze the stability of the predicted binding modes. MD simulations can capture conformational changes in both the ligand and the protein, offering a more realistic and detailed understanding of the binding event than docking alone. nih.govmdpi.com The analysis of MD trajectories can reveal crucial information about the flexibility of the complex and the role of solvent molecules in mediating the interaction. nih.gov

Conformational Analysis

The three-dimensional structure of this compound is dictated by the conformation of its dihydropyranone ring. Unlike the planar pyrone ring in chromones, the chroman-4-one ring is non-planar due to the presence of two sp³-hybridized carbon atoms (C2 and C3). Computational studies on the parent chroman-4-one scaffold and its derivatives reveal that the dihydropyranone ring typically adopts one of several low-energy conformations, such as a half-chair, sofa, or twist-boat form.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. mdpi.com For a molecule like this compound, theoretical studies can map out the potential energy surfaces for its synthesis and subsequent reactions, providing a step-by-step understanding of bond-breaking and bond-forming processes. Techniques like DFT are commonly used to model these complex transformations. mdpi.comarxiv.orgnih.gov

The synthesis of the chroman-4-one core often involves an intramolecular oxa-Michael addition. nih.gov Computational modeling of this process can reveal the intricate details of the cyclization step, identifying key intermediates and transition states along the reaction pathway. For instance, a DFT study on the N-heterocyclic carbene (NHC)-catalyzed intramolecular Stetter reaction to form a chromanone from salicylaldehyde (B1680747) detailed a six-step mechanism, identifying the Breslow intermediate and the subsequent Michael-type addition as crucial stages. mdpi.com

Table 1: General Steps in Computational Reaction Mechanism Elucidation

| Step | Description | Computational Method | Output |

|---|---|---|---|

| 1. Reactant/Product Optimization | Find the lowest energy structures of starting materials and products. | Geometry Optimization (e.g., DFT) | Optimized 3D coordinates and electronic energies. |

| 2. Transition State Search | Locate the highest energy point (saddle point) along the reaction coordinate connecting reactants and products. | TS Search Algorithms (e.g., NEB, QST2/3) | Geometry and energy of the transition state; identification of the imaginary frequency corresponding to the reaction coordinate. arxiv.orgresearchgate.net |

| 3. Intermediate Identification | Locate any local minima on the potential energy surface between reactants and products. | Geometry Optimization | Structures and energies of reaction intermediates. |

| 4. IRC Calculation | Confirm that the identified transition state correctly connects the desired reactant and product (or intermediate) states. | Intrinsic Reaction Coordinate (IRC) Following | A map of the minimum energy path on the potential energy surface. nih.gov |

| 5. Energy Calculation | Compute the relative energies of all stationary points (reactants, products, intermediates, transition states) to determine reaction barriers and thermodynamics. | Single-Point Energy Calculations (e.g., CCSD(T)) | Activation energies (energy barriers) and reaction energies. nih.gov |

A key strength of computational chemistry is its ability to characterize transient species like reaction intermediates and transition states, which are often difficult or impossible to observe experimentally. nih.govarxiv.org In the synthesis of chromanones, computational models can identify tetrahedral intermediates formed during nucleophilic attacks or zwitterionic species like the Breslow intermediate in catalyzed reactions. mdpi.com

For each elementary step in a proposed mechanism, a corresponding transition state must be located. This is a first-order saddle point on the potential energy surface, representing the maximum energy barrier for that step. arxiv.org Vibrational frequency analysis is used to confirm a true transition state, which is characterized by having exactly one imaginary frequency. nih.gov This imaginary frequency corresponds to the atomic motion along the reaction coordinate, for example, the stretching of a bond that is breaking or the bending of atoms into their product geometry.

The energy barrier, or activation energy (Ea), is the energy difference between the reactants and the transition state. It is a critical parameter that governs the rate of a chemical reaction. researchgate.net Computational methods like DFT can calculate these barriers with increasing accuracy. nih.govchemrxiv.org A high energy barrier implies a slow reaction, while a low barrier suggests a faster reaction.

Reactions are almost always carried out in a solvent, which can have a profound impact on reaction rates and mechanisms. rsc.orgspringernature.com Computational models can account for these solvent effects in two primary ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant (e.g., Polarizable Continuum Model, PCM). This approach is computationally efficient and captures the bulk electrostatic effects of the solvent, such as the stabilization of charged intermediates or transition states. nih.gov

Explicit Solvation Models: Individual solvent molecules are included in the calculation. This method is computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, which may be crucial for the reaction mechanism. nih.gov

For a polar molecule like this compound, the polarity of the solvent can significantly influence the stability of charged or highly polar transition states. Computational studies can predict how changing the solvent might raise or lower energy barriers, thereby accelerating or decelerating a reaction, or even favoring a completely different reaction pathway. rsc.org

Structure-Based Design and Virtual Screening Applications

The chromanone scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to a variety of biological targets. nih.govnih.govacs.org This makes this compound and its derivatives attractive candidates for structure-based drug design and virtual screening.

In this approach, the three-dimensional structure of a biological target (e.g., an enzyme or receptor) is used to design or identify molecules that can bind to it with high affinity and selectivity. Virtual screening involves using computational docking programs to simulate the binding of a large library of compounds to the target's active site. nih.govabap.co.in The chromanone core can serve as a rigid scaffold to which various functional groups can be attached to optimize interactions with the target. researchgate.netgu.sejst.go.jpacs.org

Derivatives of the chromanone scaffold have been investigated as inhibitors for various enzymes, including sirtuins and cyclooxygenase-2 (COX-2), and as potential anticancer and anti-inflammatory agents. nih.govnih.govacs.org The 8-carbonitrile group of this compound could act as a key interaction point, for example as a hydrogen bond acceptor, in a protein binding pocket. Virtual screening campaigns could explore libraries of compounds based on this specific scaffold to identify potential new therapeutic leads. biointerfaceresearch.com

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. researchgate.netmdpi.com By mapping properties onto this unique molecular surface, one can gain a detailed understanding of how molecules of this compound would pack in the solid state. The analysis generates a 2D "fingerprint plot" that summarizes all intermolecular contacts. nih.gov

For this compound, several types of intermolecular interactions would be expected to govern its crystal packing:

Hydrogen Bonds: Although the molecule itself lacks strong hydrogen bond donors, the carbonyl oxygen (C=O) and the nitrile nitrogen (C≡N) are potent hydrogen bond acceptors. They can form C–H···O and C–H···N interactions with neighboring molecules.

π-π Stacking: The aromatic benzene (B151609) ring can interact with the rings of adjacent molecules through π-π stacking.

Dipole-Dipole Interactions: The polar carbonyl and nitrile groups create a significant molecular dipole, leading to strong dipole-dipole interactions.

van der Waals Forces: These ubiquitous, weaker forces, particularly H···H contacts, typically account for a large portion of the crystal packing. mdpi.com

Table 2: Predicted Intermolecular Contacts for this compound

| Interaction Type | Description | Potential Contribution |

|---|---|---|

| H···H | Interactions between hydrogen atoms on adjacent molecules. | High (Often the largest single contributor by surface area). |

| O···H / H···O | Hydrogen bonding between C-H groups and the carbonyl oxygen. | Significant. |

| N···H / H···N | Hydrogen bonding between C-H groups and the nitrile nitrogen. | Significant. |

| C···H / H···C | Interactions involving the aromatic ring and aliphatic protons. | Moderate to Significant. |

| C···C | Interactions indicative of π-π stacking between aromatic rings. | Moderate. |

| C···N / N···C | Interactions between the nitrile group and carbon atoms. | Minor. |

| C···O / O···C | Interactions involving the carbonyl group. | Minor. |

Biological Activity Research Mechanism Oriented

Enzyme Inhibition Studies

The primary mechanism of action for many therapeutic agents involves the inhibition of specific enzymes. Research into 4-Oxochroman-8-carbonitrile has begun to elucidate its potential in this area, exploring the nature and specifics of its enzyme interactions.

Types of Enzyme Inhibition (Competitive, Non-competitive, Uncompetitive, Mixed)

Enzyme inhibitors can be classified based on how they interact with the enzyme and its substrate. Competitive inhibition occurs when an inhibitor molecule, which often resembles the substrate, binds to the active site of the enzyme, thereby preventing the actual substrate from binding. In non-competitive inhibition , the inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding changes the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding. Uncompetitive inhibition is characterized by the inhibitor binding only to the enzyme-substrate complex, effectively locking the substrate in the active site and preventing the release of the product. Finally, mixed inhibition is a blend of competitive and non-competitive inhibition, where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site.

Reversible vs. Irreversible Inhibition Mechanisms

Enzyme inhibition can also be categorized as either reversible or irreversible. Reversible inhibition involves non-covalent interactions between the inhibitor and the enzyme, such as hydrogen bonds, hydrophobic interactions, and ionic bonds. These interactions are transient, and the inhibitor can dissociate from the enzyme, allowing it to regain its function. The different types of inhibition mentioned above (competitive, non-competitive, uncompetitive, and mixed) are all forms of reversible inhibition. In contrast, irreversible inhibition occurs when the inhibitor forms a stable, covalent bond with the enzyme, permanently inactivating it. This type of inhibition is often seen with inhibitors that are highly reactive and form strong chemical bonds with amino acid residues in the enzyme's active site.

Molecular Mechanisms of Enzyme Binding and Inactivation

The specific molecular interactions between an inhibitor and an enzyme determine the mechanism of inhibition. For reversible inhibitors, the binding affinity is a key factor, which is influenced by the complementarity in shape and chemical properties between the inhibitor and the enzyme's binding pocket. Techniques such as X-ray crystallography and molecular docking studies are often used to visualize and predict these interactions. For irreversible inhibitors, the mechanism involves the formation of a covalent adduct. This often requires a specific functional group on the inhibitor that can react with a nucleophilic residue (like serine or cysteine) within the enzyme's active site.

Identification of Specific Enzyme Targets (e.g., CHK1, CHK2, WEE1, COX-2)